molecular formula C22H25F2N3O5S B2682774 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 872722-68-4

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2682774
CAS No.: 872722-68-4
M. Wt: 481.51
InChI Key: UPTBHXVZLGLBQY-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide: is a complex organic compound featuring a combination of fluorinated aromatic rings, oxazinan, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Fluorination: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride.

    Coupling reactions: The final step involves coupling the oxazinan derivative with ethanediamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxazinan groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and amines.

    Substitution: Products vary widely based on the substituent introduced.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzenesulfonyl chloride
  • 4-Fluoro-3-methylbenzonitrile
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile

Uniqueness

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide stands out due to its combination of fluorinated aromatic rings and oxazinan structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBHXVZLGLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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